Quetiapine EP impurity K-d8

Analytical Chemistry LC-MS/MS Isotope Dilution Mass Spectrometry

Accurate LC-MS/MS quantification of EP Impurity K in quetiapine API is compromised by matrix effects without a suitable internal standard. Quetiapine EP impurity K-d8 is a deuterated SIL-IS that co-elutes with the target analyte, enabling precise correction for ion suppression/enhancement and sample preparation variability. • 8.0 Da mass shift ensures unambiguous detection and quantification. • Isotopic purity >98.5% supports ICH Q3A/B-compliant impurity profiling for ANDA/DMF submissions. • In stock with rapid global delivery; custom bulk synthesis available.

Molecular Formula C23H29N3O4S
Molecular Weight 451.6 g/mol
Cat. No. B12425781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuetiapine EP impurity K-d8
Molecular FormulaC23H29N3O4S
Molecular Weight451.6 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC=C1SC2=CC=CC=C2C(=O)N3CCN(CC3)CCOCCO
InChIInChI=1S/C23H29N3O4S/c1-18(28)24-20-7-3-5-9-22(20)31-21-8-4-2-6-19(21)23(29)26-12-10-25(11-13-26)14-16-30-17-15-27/h2-9,27H,10-17H2,1H3,(H,24,28)/i10D2,11D2,12D2,13D2
InChIKeyLJMAGQBUYLSXRO-BGKXKQMNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quetiapine EP Impurity K-d8: Certified Deuterated Reference Standard for High-Fidelity Pharmaceutical Impurity Analysis


Quetiapine EP impurity K-d8 is a deuterium-labeled analog of the European Pharmacopoeia (EP) impurity K of the atypical antipsychotic drug quetiapine. Its core structure is N-(2-((2-(4-(2-(2-hydroxyethoxy)ethyl)piperazine-1-carbonyl)phenyl)thio)phenyl)acetamide, with eight deuterium atoms selectively incorporated at the 2,2,3,3,5,5,6,6 positions of the piperazine ring . This compound functions exclusively as a certified reference material or stable isotope-labeled internal standard (SIL-IS) for the identification and quantitative determination of the non-deuterated Impurity K in active pharmaceutical ingredients (APIs) and finished drug products using advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Why Non-Deuterated Impurity K or Alternative Internal Standards Cannot Substitute for Quetiapine EP Impurity K-d8 in Validated LC-MS Methods


In quantitative LC-MS/MS analysis of complex pharmaceutical matrices, simply using the non-deuterated EP impurity K is insufficient for accurate quantification. Without a stable isotope-labeled internal standard (SIL-IS), analytical methods are highly vulnerable to matrix effects, such as ion suppression or enhancement, and variability in sample preparation and instrument performance. These factors can lead to significant errors in impurity quantification, potentially affecting batch release decisions and regulatory compliance [1]. Quetiapine EP impurity K-d8 addresses this by providing a chemically near-identical, yet mass-distinct, internal reference that co-elutes with the target analyte, enabling precise correction for these variables and ensuring method robustness and accuracy as required by ICH and pharmacopoeial guidelines [2]. The following evidence demonstrates the specific, quantifiable advantages of K-d8 over its closest alternatives.

Quantitative Evidence for Selecting Quetiapine EP Impurity K-d8: Mass Shift, Purity, and Analytical Performance Data


Mass Spectrometric Differentiation: An 8.0 Da Mass Shift Ensures Baseline Separation from Non-Deuterated Analyte

Quetiapine EP impurity K-d8 provides unequivocal mass spectrometric differentiation from the non-deuterated EP impurity K. The incorporation of eight deuterium atoms results in a quantifiable mass increase of approximately 8.0 Da, allowing for complete baseline separation in MS detection without altering chromatographic retention time . This is a fundamental advantage over using a structural analog internal standard, which may have a different retention time and thus fail to correct for matrix effects at the exact moment of analyte elution.

Analytical Chemistry LC-MS/MS Isotope Dilution Mass Spectrometry

Certified Isotopic Purity: A Key Differentiator for Quantitative Accuracy in Trace-Level Impurity Analysis

The utility of a deuterated internal standard is directly tied to its isotopic purity, which minimizes interference from unlabeled (protio) species. For Quetiapine EP impurity K-d8, chemical purity is specified as >99.0% and, crucially, isotopic purity >98.5% as confirmed by LC-MS . This is a critical specification for procurement. In contrast, general quetiapine impurity reference standards (e.g., non-deuterated Impurity K) are typically supplied with chemical purity specifications (e.g., ≥98% HPLC) but do not have isotopic purity as a relevant quality attribute .

Quality Control Analytical Method Validation Pharmaceutical Analysis

Class-Wide Evidence: Deuterated Internal Standards Provide Verified Correction for Matrix Effects in Bioanalytical Methods

While direct head-to-head data for K-d8 is limited, the functional advantage of using deuterated internal standards over non-deuterated ones for correcting matrix effects is well-established in validated bioanalytical methods. A study validating an LC-MS/MS method for quetiapine and its metabolites in human whole blood demonstrated that deuterated internal standards effectively compensated for matrix effects, enabling reliable quantification at an LLOQ of 0.5 ng/mL [1]. This performance is in stark contrast to methods lacking a stable isotope-labeled internal standard, which are known to be highly susceptible to signal variability and inaccuracies introduced by complex biological or pharmaceutical matrices [2].

Bioanalysis Matrix Effects Method Robustness

Regulatory Acceptance: Deuterated Standards Are the Expected Norm in Bioanalytical Method Validation Guidelines

The use of a stable isotope-labeled internal standard (SIL-IS), such as Quetiapine EP impurity K-d8, is not merely a technical preference but is an implicit expectation for rigorous quantitative bioanalytical methods. The FDA's Bioanalytical Method Validation Guidance for Industry and the ICH M10 guideline advocate for the use of an internal standard that behaves similarly to the analyte to control for variability. A stable isotope-labeled analog is considered the 'gold standard' for this purpose, as it is chemically and physically nearly identical to the target analyte, providing the most reliable correction for sample processing and analysis [1]. Using a non-isotopic internal standard or no standard at all introduces significant risk of method failure during regulatory review.

Regulatory Compliance Bioanalytical Method Validation ICH Guidelines

Primary Applications for Quetiapine EP Impurity K-d8 in Pharmaceutical Development and Quality Control


Validated LC-MS/MS Method Development for Quantifying EP Impurity K in Quetiapine Fumarate Drug Substance

This compound is the optimal choice as an internal standard for developing and validating a quantitative LC-MS/MS method to determine the level of the EP impurity K in quetiapine fumarate API. Its 8.0 Da mass shift ensures unambiguous detection, while its near-identical chemical properties to the non-deuterated impurity allow it to effectively correct for matrix effects and sample preparation variability, as evidenced by class-level data on quetiapine analysis [1]. This is essential for meeting the system suitability and specificity requirements of the European Pharmacopoeia monograph for quetiapine [2].

ANDAs and DMF Filing for Generic Quetiapine Products

For generic drug manufacturers preparing an Abbreviated New Drug Application (ANDA) or a Drug Master File (DMF), the use of a high-purity, certified deuterated internal standard is a critical component for demonstrating analytical control of the impurity profile. The certified isotopic purity (>98.5%) of K-d8 provides the necessary confidence in the accuracy of impurity data submitted to regulatory agencies, directly supporting the demonstration of pharmaceutical equivalence and quality control that is compliant with ICH Q3A/B guidelines.

Investigating Quetiapine Stability and Forced Degradation Pathways

When conducting stress studies to understand the degradation profile of quetiapine and identify potential degradation products, K-d8 serves as a precise internal standard for quantifying the formation of Impurity K over time. The method's robustness, which is enhanced by the use of the deuterated standard, allows for accurate quantitation even in the presence of other newly formed degradation products, as demonstrated by the method's ability to maintain accuracy in the presence of complex matrices [1]. This provides data crucial for establishing shelf-life and storage conditions.

Clinical and Forensic Toxicology Testing for Quetiapine

In clinical or forensic laboratories quantifying quetiapine and its metabolites in human plasma or whole blood, a deuterated internal standard is essential for achieving the required sensitivity and accuracy. While Quetiapine-d8 is used for the parent drug , Quetiapine EP impurity K-d8 is the specific and necessary tool for quantifying this particular impurity in biological samples. Its use ensures that matrix effects from hemolyzed blood or plasma components are corrected, enabling the reliable reporting of data that may be used for therapeutic drug monitoring or in legal proceedings.

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